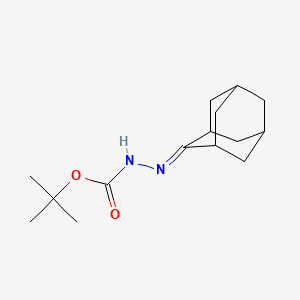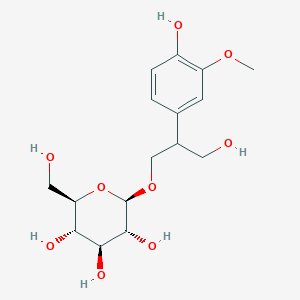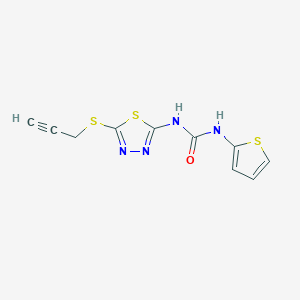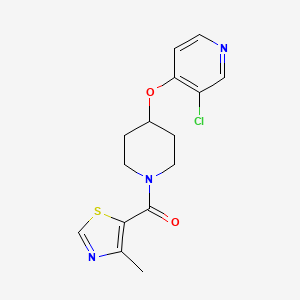
N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide
Vue d'ensemble
Description
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide, also known as AB9234, is a small molecule chemical compound. It has the molecular formula C15H24N2O2 and a molecular weight of 264.369 . This compound has gained considerable attention in recent years for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide and its derivatives has been examined in detail in several studies . The molecular conformation of one of the derivatives, N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, is locked by an intramolecular C−S···N chalcogen bond . A detailed potential energy surface scan analysis has been performed to highlight the importance of a chalcogen bond .Molecular Structure Analysis
The molecular dynamics simulations of the structure of N’-(adamantan-2-ylidene)benzohydrazide followed by quantum chemical calculations at the DFT level of theory have identified four stable conformers of this potential antibacterial agent in solution: one “central” cis - and three (“central”, “left” and “right”) trans -conformers .Physical And Chemical Properties Analysis
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide has a molecular formula of C15H24N2O2 and a molecular weight of 264.369 . More detailed physical and chemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Vibrational Spectroscopy and Antibacterial Potential
- N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a structurally similar compound to N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide, has been studied using vibrational spectroscopy. The molecule, identified as a potential antibacterial agent, was analyzed through quantum chemical modeling and spectroscopic techniques. The research highlighted the molecule's distinct vibrational states and hydrogen bonding characteristics, particularly in its crystalline phase, suggesting its applicability in developing antibacterial agents (Gladkov et al., 2014).
Supramolecular Self-Assembly and Antiproliferative Activity
- A comprehensive study of N'-(adamantan-2-ylidene)hydrazide derivatives, including a detailed crystal structure analysis, revealed insights into their supramolecular self-assembly mediated by multiple hydrogen bonds. The importance of C–S···N chalcogen bonds was emphasized, and one of the derivatives showed marked antiproliferative activity against human tumor cell lines. This research signifies the potential of such compounds in the development of new materials and pharmaceuticals (Al-Wahaibi et al., 2022).
Broad-Spectrum Antibacterial Candidates
- Novel broad-spectrum antibacterial candidates based on (E)-N'-(heteroarylmethylene)adamantane-1-carbohydrazides were synthesized and characterized. These molecules exhibited potent antibacterial activity, making them promising candidates for treating bacterial infections. Their structural characterization and the role of electron density in their antibacterial efficacy were key aspects of this research (Al-Wahaibi et al., 2020).
Corrosion Inhibition
- N'-(adamantan-2-ylidene)hydrazinecarbothiohydrazide, structurally related to the target compound, was investigated for its potential as a corrosion inhibitor. This study focused on its effectiveness in protecting C-steel from corrosion in acidic environments, demonstrating its potential application in material science and engineering (Sayed & El-Lateef, 2020).
Antimicrobial and Hypoglycemic Activities
- Adamantane-isothiourea hybrid derivatives were synthesized and evaluated for their antimicrobial and in vivo hypoglycemic activities. This research underscores the versatility of adamantane-based compounds in medical applications, especially in the development of new antimicrobial agents and treatments for diabetes (Al-Wahaibi et al., 2017).
Catalytic and Synthetic Applications
- The reactivity of nickel-carbene and -nitrene complexes with organoazides, including 1-adamantyl azide, was studied. This research provides insights into the synthesis of ketimines and diazenes, demonstrating the utility of adamantane-based compounds in catalytic and synthetic chemistry (Harrold et al., 2009).
Antimicrobial Activity of Hydrazide-Hydrazones
- Synthesis and bioactivity studies of hydrazide-hydrazones with the 1-adamantyl-carbonyl moiety showed potential antimicrobial activities against various pathogens, indicating the significance of adamantane-based compounds in developing new antimicrobial agents (Pham et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-adamantylideneamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-12H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZBMSRCANUROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)
![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)





![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)
